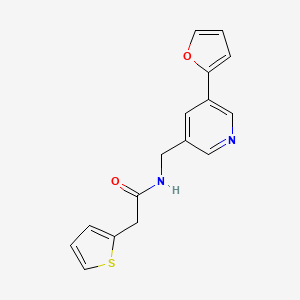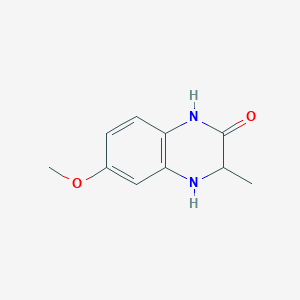
6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one” belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring, and four hydrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the presence of functional groups.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, the methoxy group might undergo demethylation, while the quinoline moiety might participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Tautomerism Studies
The compound 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its tautomeric properties. Chapman (1966) explored its tautomerism, finding it to exist as a tautomeric mixture of unsaturated and saturated esters in solution, while in the solid state, it adopts the isomeric structure of 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline (Chapman, 1966).
Tubulin Polymerization Inhibition
Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in certain compounds, leading to the discovery of new tubulin polymerization inhibitors. These compounds showed significant in vitro cytotoxic activity and were effective against tubulin assembly and colchicine binding, indicating a potential application in cancer therapy (Wang et al., 2014).
Antimicrobial Activity
Jarag et al. (2012) synthesized styryl colorants derived from a similar compound, 7-methoxy-1,4-diphenethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, exhibiting good antimicrobial activity against various organisms like Candida albicans and Escherichia coli. This suggests potential applications of derivatives of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in antimicrobial treatments (Jarag et al., 2012).
Enantioselective Hydrogenation
Bianchini et al. (1998) reported on the enantioselective hydrogenation of 2-methylquinoxaline to produce its tetrahydroquinoxaline counterpart. This process involved a catalytic reaction, suggesting the use of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in catalytic chemistry and potential pharmaceutical applications (Bianchini et al., 1998).
Antioxidant Activity
Nishiyama et al. (2002) evaluated the antioxidant activities of compounds including 1,2,3,4-tetrahydroquinolines, finding that derivatives like 6-methoxy-1,2,3,4-tetrahydroquinolines were potent antioxidants. This highlights the potential use of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in developing antioxidant agents (Nishiyama et al., 2002).
Eigenschaften
IUPAC Name |
6-methoxy-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-6,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJNBCYPADVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

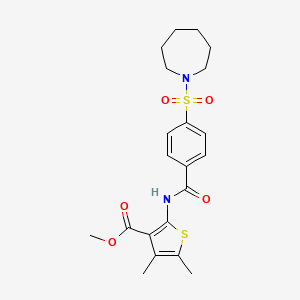
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)
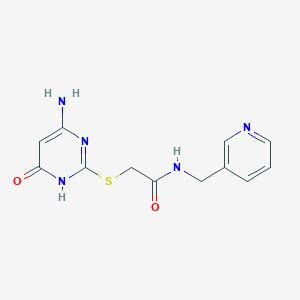
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
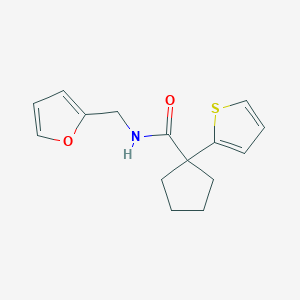
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)
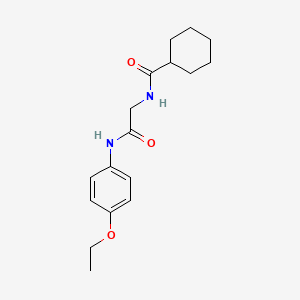
![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)
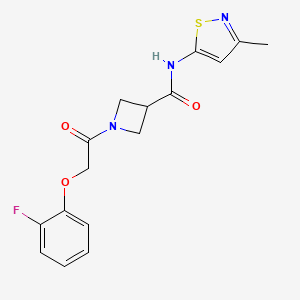
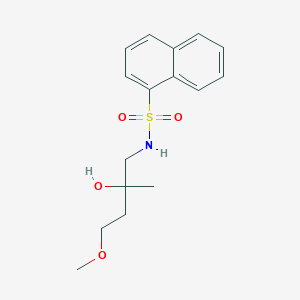
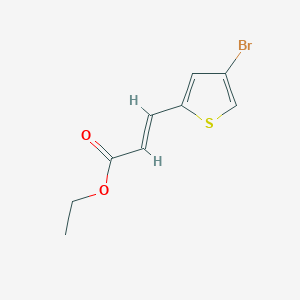
![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)
